POTASSIUM TETRABORATE TETRAHYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

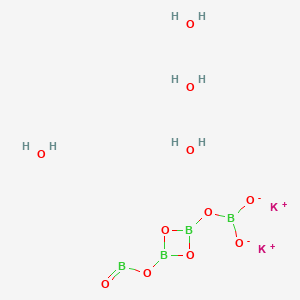

Potassium tetraborate tetrahydrate is a white crystalline salt with the chemical formula K₂B₄O₇·4H₂O. It is known for its excellent buffering properties and high solubility in water compared to other borates like borax. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Potassium tetraborate tetrahydrate is typically synthesized through the controlled reaction of potassium hydroxide, water, and boric acid. The reaction conditions involve dissolving boric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then crystallized from the solution .

Industrial production methods follow a similar process but on a larger scale. The reaction is carefully monitored to ensure the purity and consistency of the final product. The compound is then dried and packaged for distribution .

Analyse Des Réactions Chimiques

Potassium tetraborate tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a buffering agent in redox reactions, maintaining the pH of the solution.

Substitution: It can react with metallic oxides at high temperatures, making it useful in welding, soldering, and brazing fluxes.

Common reagents used in these reactions include acids, alkalis, and metallic oxides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Potassium tetraborate tetrahydrate has a wide range of scientific research applications:

Electrochemical Water Splitting: It is used as an electrolyte to enhance the oxygen evolution activity of catalysts.

Supercapacitors: It helps in tuning the pore structure of carbon foams used in supercapacitors.

Disinfectants: It is used in formulations for removing pyrite scales from oil and gas tubings.

Lubricating Oil Additives: It improves the load-carrying, anticorrosion, and antiwear properties of industrial and automotive gear lubricants.

Nuclear Applications: It is used for emergency shutdowns in nuclear-powered ships due to its ability to absorb thermal neutrons.

Mécanisme D'action

The mechanism of action of potassium tetraborate tetrahydrate involves its ability to hydrolyze in water, forming a mildly alkaline solution. This solution can neutralize acids and lower the pH of strong alkalis. In electrochemical applications, it enhances the oxygen evolution activity of catalysts by providing a stable and conductive environment .

In antibacterial applications, this compound increases bacterial membrane permeability, leading to cell membrane damage and extrusion of cytoplasmic material, effectively killing the bacteria .

Comparaison Avec Des Composés Similaires

Potassium tetraborate tetrahydrate is unique due to its high solubility in water and excellent buffering properties. Similar compounds include:

Sodium Tetraborate (Borax): Less soluble in water and used where sodium salts are acceptable.

Potassium Biborate: Another form of potassium borate with different hydration levels.

Sodium Borate: Used in similar applications but with different solubility and buffering characteristics.

This compound stands out due to its specific solubility and buffering capabilities, making it suitable for applications where sodium salts cannot be used.

Activité Biologique

Potassium tetraborate tetrahydrate (PTB), a compound with the formula K2B4O7⋅4H2O, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and toxicology. This article delves into the biological activity of PTB, highlighting its genotoxicity, antioxidant properties, and antibacterial effects.

PTB is an inorganic salt formed through the reaction of potassium hydroxide, water, and boric acid. It is widely used in various industrial applications, including glass manufacturing, agriculture, and as a preservative due to its antimicrobial properties.

Genotoxicity and Antioxidant Activity

A pivotal study examined the genotoxic effects of PTB on human peripheral blood lymphocytes. The research focused on micronucleus (MN) formation and chromosomal aberrations (CA) as indicators of genotoxic damage. Key findings include:

- Non-genotoxic Effects : PTB did not induce significant MN or CA at concentrations ranging from 0 to 1280 µg/ml, indicating its non-genotoxic nature .

- Antioxidant Capacity : Low concentrations (1.25, 2.5, and 5 µg/ml) of PTB significantly increased total antioxidant capacity (TAC) levels without affecting total oxidative status (TOS). This suggests that PTB may enhance antioxidant defenses in human cells .

Table 1: Biochemical Effects of this compound

| Concentration (µg/ml) | Total Antioxidant Capacity (TAC) | Total Oxidative Status (TOS) |

|---|---|---|

| 0 | Baseline | Baseline |

| 1.25 | Increased | No change |

| 2.5 | Increased | No change |

| 5 | Increased | No change |

| 1280 | No significant effect | No change |

Antibacterial Activity

PTB has also been studied for its antibacterial properties, particularly against soft-rot pathogens such as Pectobacterium carotovorum and Dickeya spp., which are responsible for significant agricultural losses.

- Mechanism of Action : PTB disrupts bacterial growth by interfering with translation processes in bacterial cells. Studies have shown that exposure to PTB leads to growth inhibition in sensitive bacterial strains while inducing mutations that confer resistance in some strains .

- Effectiveness : Disc diffusion assays demonstrated varying sensitivity among different Pectobacterium species to PTB, suggesting its potential as a bactericidal agent in agricultural settings .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Sensitivity to PTB (Zone of Inhibition) |

|---|---|

| Pectobacterium carotovorum | High |

| Dickeya spp. | Moderate |

| Pectobacterium atrosepticum | Variable |

Case Studies and Research Findings

- Case Study on Soft Rot Disease Management : A study evaluated the effectiveness of PTB in controlling soft rot disease in potato crops. Results indicated that PTB application significantly reduced disease severity compared to untreated controls .

- Resistance Development : Investigations into spontaneous PTB-resistant mutants revealed mutations in genes associated with translation, highlighting the need for careful management to prevent resistance development in agricultural pathogens .

Propriétés

Numéro CAS |

12045-78-2 |

|---|---|

Formule moléculaire |

B4H8K2O11 |

Poids moléculaire |

305.5 g/mol |

Nom IUPAC |

dipotassium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;tetrahydrate |

InChI |

InChI=1S/B4O7.2K.4H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;/h;;;4*1H2/q-2;2*+1;;;; |

Clé InChI |

HPERZVLSBPUYIW-UHFFFAOYSA-N |

SMILES |

B(=O)OB1OB(O1)OB([O-])[O-].O.O.O.O.[K+].[K+] |

SMILES canonique |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.